molecular formula C18H34 B15367690 Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- CAS No. 55030-21-2

Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis-

Cat. No.: B15367690
CAS No.: 55030-21-2
M. Wt: 250.5 g/mol
InChI Key: FJWJSIOKRYZXGL-UHFFFAOYSA-N
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Description

Properties

CAS No.

55030-21-2

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

2-(cyclohexylmethyl)pentylcyclohexane

InChI

InChI=1S/C18H34/c1-2-9-18(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h16-18H,2-15H2,1H3

InChI Key

FJWJSIOKRYZXGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1CCCCC1)CC2CCCCC2

Origin of Product

United States

Biological Activity

Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- (CAS Number: 55030-21-2) is a chemical compound with the molecular formula C18H34. Its structure consists of two cyclohexane rings connected by a propylene chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry.

Antioxidant Activity

Research has indicated that compounds similar to Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. A study highlighted the presence of various phytochemicals in plant extracts that demonstrate antioxidant capabilities through mechanisms such as radical scavenging .

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µg/mL)Mechanism of Action
Cyclohexane derivativesVariesFree radical scavenging
Flavonoids (e.g., Kaempferol)10-50Hydroxyl radical scavenging
Alkaloids20-100Electron donation

Anti-inflammatory Properties

Cyclohexane derivatives have also been studied for their anti-inflammatory effects. In vitro assays have demonstrated that certain compounds can inhibit protein denaturation, which is a key factor in inflammatory responses. The mechanism typically involves stabilizing proteins and preventing their aggregation under stress conditions .

Case Study: Inhibition of Protein Denaturation

  • Objective: To evaluate the anti-inflammatory activity of Cyclohexane derivatives.
  • Method: Serum albumin solutions were treated with varying concentrations of the compound.
  • Results: Significant inhibition of protein denaturation was observed at concentrations above 50 µg/mL.

Antimicrobial Activity

Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- has shown potential antimicrobial properties against various pathogens. Studies have reported that cyclohexane derivatives possess antibacterial and antifungal activities .

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Phytochemical Analysis

A phytochemical profile analysis using GC-MS has identified several active compounds in natural extracts containing cyclohexane derivatives. Notably, the study found that these compounds could enhance antioxidant capacity and exhibit synergistic effects when combined with other phytochemicals .

Molecular Docking Studies

Recent computational studies have utilized molecular docking to predict the binding affinity of Cyclohexane derivatives to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammatory pathways and oxidative stress responses.

Findings Summary:

  • Binding Affinity: High affinity for targets related to inflammation.
  • Potential Applications: Development of new anti-inflammatory drugs based on structure-activity relationships.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis-
  • Molecular Formula : C₁₈H₃₄
  • Molecular Weight : 250.4626 g/mol
  • CAS Registry Number : 55030-21-2
  • Structure : Features two cyclohexyl groups connected via a 1,3-propanediyl bridge substituted with a 2-propyl group.

Key Applications: This compound has been identified in phytochemical profiling studies as a component in plant extracts (e.g., Azadirachta indica) used for green nanoparticle synthesis . Its branched alkyl chain may influence interfacial properties in nanomaterial fabrication.

Comparison with Structural Analogues

Structural Differences

The compound belongs to a family of bis-cyclohexyl alkanes with varying substituents on the central propane backbone. Key analogues include:

Compound Name Substituent on 1,3-Propanediyl Bridge Molecular Formula Molecular Weight (g/mol) CAS Number
Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- 2-propyl C₁₈H₃₄ 250.46 55030-21-2
Cyclohexane, 1,1'-(1-methyl-1,3-propanediyl)bis- 1-methyl C₁₆H₃₀ 222.41 41851-35-8
Cyclohexane, 1,1'-(1,3-propanediyl)bis- None (unsubstituted) C₁₅H₂₈ 208.38 3178-24-3
Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis- 2-ethyl C₁₇H₃₂ 242.76 54833-34-0

Key Observations :

  • Increasing alkyl substitution (e.g., methyl → ethyl → propyl) correlates with higher molecular weight and steric bulk.

Physical Properties

Boiling and Melting Points :

Compound Name Boiling Point (K) Melting Point (K) Data Source
Cyclohexane, 1,1'-(2-propyl-1,3-propanediyl)bis- Not reported Not reported N/A
Cyclohexane, 1,1'-(1-methyl-1,3-propanediyl)bis- 576.34 Not reported Serijan & Wise (1952)
Cyclohexane, 1,1'-propylidenebis- 544–556.71 244.84–249.69 Sabatier et al. (1912–1951)
Cyclohexane, 1,1'-(1,3-propanediyl)bis- Not reported Not reported N/A

Notes:

  • The 2-propyl variant lacks direct experimental boiling/melting data, but trends suggest its boiling point would exceed 576K due to higher molecular weight than the 1-methyl analogue .
  • The unsubstituted 1,3-propanediyl bis-cyclohexane (CAS 3178-24-3) is structurally simpler, likely exhibiting lower boiling points than branched derivatives .

Q & A

Basic: What experimental methods are recommended for determining the boiling point of 1,1'-(2-propyl-1,3-propanediyl)bis-cyclohexane?

Answer:
The boiling point of cyclohexane derivatives can be determined using standardized methods outlined by the National Institute of Standards and Technology (NIST). For example, thermodynamic properties like boiling temperature (Tboil) are measured via vapor pressure curves or dynamic distillation under controlled conditions. According to NIST data, the uncertainty in boiling point measurements for structurally similar dicyclohexylbutanes is typically ±0.3 K, as seen in studies using calibrated ebulliometry . Researchers should calibrate equipment against reference compounds and validate results using gas chromatography-mass spectrometry (GC-MS) to confirm purity, as impurities can skew phase-change data.

Advanced: How can Cremer-Pople puckering coordinates be applied to analyze the conformational dynamics of this compound?

Answer:
The Cremer-Pople puckering coordinate system quantifies non-planar ring geometries by defining amplitude (q) and phase (φ) parameters for cyclic systems . For 1,1'-(2-propyl-1,3-propanediyl)bis-cyclohexane:

Structural Input : Obtain X-ray crystallographic or DFT-optimized coordinates for the cyclohexane rings.

Plane Definition : Calculate the mean plane of each ring using least-squares fitting.

Coordinate Calculation : Compute q (puckering amplitude) and φ (pseudorotation phase) for each ring to classify chair, boat, or twist-boat conformers.

Dynamic Analysis : Use molecular dynamics (MD) simulations to track q and φ over time, identifying transitions between conformers.
This methodology is critical for understanding steric effects imposed by the 2-propyl bridge and their impact on reactivity or supramolecular assembly.

Basic: What spectroscopic techniques are suitable for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • <sup>1</sup>H NMR : Resolve proton environments of the cyclohexyl and propyl groups. For example, axial vs. equatorial protons in chair conformers show distinct splitting patterns .
    • <sup>13</sup>C NMR : Identify quaternary carbons and bridgehead positions, with shifts typically between 20–30 ppm for cyclohexane carbons.
  • Mass Spectrometry (MS) :
    • Electron ionization (EI-MS) fragments the molecule at the propyl bridge, yielding characteristic ions (e.g., m/z 250.47 for the molecular ion, C18H34<sup>+</sup>) .
  • Infrared (IR) Spectroscopy :
    • Stretching vibrations for C-H (2850–2950 cm<sup>-1</sup>) and C-C skeletal modes (720–800 cm<sup>-1</sup>) confirm cyclohexane ring geometry.

Advanced: What computational approaches predict thermodynamic properties of cyclohexane derivatives?

Answer:

  • Quantum Mechanics (QM) :
    • Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates enthalpy of formation (ΔHf) and Gibbs free energy. Compare results with experimental data from NIST to validate accuracy .
  • Molecular Dynamics (MD) :
    • Simulate liquid-phase behavior using OPLS-AA force fields to predict boiling points and vapor-liquid equilibria.
  • Group Contribution Methods :
    • Estimate properties like critical temperature (Tc) and volume (Vc) using fragmentation-based models (e.g., Joback-Reid) .

Basic: How should researchers address discrepancies in reported physical properties (e.g., boiling points)?

Answer:
Discrepancies often arise from impurities, measurement techniques, or environmental conditions. To resolve:

Purity Assessment : Use GC-MS or HPLC to verify sample purity (>99%).

Method Standardization : Follow ASTM or NIST protocols for phase-change measurements .

Statistical Analysis : Apply error propagation models to quantify uncertainty. For example, NIST reports a boiling point uncertainty of ±0.3 K due to instrument calibration limits.

Literature Cross-Validation : Compare results with structurally analogous compounds (e.g., 1,3-dicyclohexylbutane, Tboil = 576.34 K ).

Advanced: What synthetic strategies optimize yield for sterically hindered cyclohexane derivatives?

Answer:

Bridge Functionalization :

  • Use Suzuki-Miyaura coupling to attach the propyl bridge to pre-functionalized cyclohexane rings, minimizing steric clashes .

Solvent Selection :

  • Aprotic polar solvents (e.g., DMF or THF) enhance solubility of nonpolar intermediates.

Catalysis :

  • Employ Grubbs catalysts for ring-closing metathesis to form the bicyclic structure.

Kinetic Control :

  • Lower reaction temperatures (0–25°C) favor desired products over side reactions.

Yield Monitoring :

  • Track reaction progress via <sup>1</sup>H NMR or inline IR spectroscopy to optimize reaction time .

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